molecular formula C37H41ClN4O6S B10824247 [3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid

[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid

Cat. No.: B10824247
M. Wt: 705.3 g/mol
InChI Key: YBHZOINCWYRXCE-UHFFFAOYSA-N
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Description

The compound [3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone; methanesulfonic acid is a complex molecule featuring:

  • Indole core: Substituted at the 3-position with a bis(4-hydroxyphenyl)methyl group and at the 1-position with a 2-(dimethylamino)ethyl chain.
  • Piperazine moiety: Attached via a methanone linkage and substituted at the 4-position with a 2-chlorophenyl group.
  • Methanesulfonic acid counterion: Likely included to enhance solubility and bioavailability, as seen in similar pharmaceutical salts .

Properties

IUPAC Name

[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37ClN4O3.CH4O3S/c1-38(2)19-24-41-31-9-5-3-7-29(31)34(33(25-11-15-27(42)16-12-25)26-13-17-28(43)18-14-26)35(41)36(44)40-22-20-39(21-23-40)32-10-6-4-8-30(32)37;1-5(2,3)4/h3-18,33,42-43H,19-24H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZOINCWYRXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone; methanesulfonic acid is recognized for its complex molecular structure, which includes an indole core, piperazine ring, and multiple aromatic functionalities. This intricate architecture is believed to confer a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

Feature Description
Indole Structure Contributes to anticancer properties and neuropharmacological activity.
Piperazine Moiety Associated with antidepressant effects and modulation of neurotransmitter systems.
Chlorophenyl Group Enhances lipophilicity and biological activity against specific targets.
Hydroxyphenyl Groups Potential antioxidant properties due to phenolic structures.

Biological Activities

Preliminary studies suggest that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of hydroxy groups allows for free radical scavenging, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : The indole and piperazine components may interact with microbial targets, inhibiting their growth.
  • Anticancer Effects : Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways.
  • Neuropharmacological Effects : The dimethylaminoethyl group suggests potential applications in treating psychiatric disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that similar indole-based compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antioxidant Evaluation :
    • In vitro assays revealed that the compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays, indicating its potential as a protective agent against oxidative damage.
  • Neuropharmacological Studies :
    • Compounds with piperazine rings have been noted for their ability to modulate serotonin and dopamine receptors, suggesting this compound could influence mood regulation and anxiety levels.

Computational Predictions

Computational models have been employed to predict the biological activity of this compound based on its structure. High-throughput screening methods have identified potential targets within cellular pathways that may be affected by this compound:

Target Pathway Predicted Effect
Apoptosis PathwayInduction of cell death in tumor cells
Antioxidant PathwayScavenging of reactive oxygen species
Neurotransmitter RegulationModulation of serotonin/dopamine levels

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Indole Methanone Derivatives

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
  • Structure : Benzyl substituent on piperazine; indole unsubstituted except at the 2-position.
  • Lack of hydroxyl groups on the indole moiety may decrease hydrogen-bonding interactions with targets .
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone (CAS 898454-23-4)
  • Structure : Benzylsulfonyl on indole; furan-2-carbonyl on piperazine.
  • Furan substituent may reduce CNS penetration due to increased polarity .

Chlorophenyl-Substituted Piperazine Compounds

4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone
  • Structure : Biphenyl group replaces indole; 3-chlorophenyl on piperazine.
  • Key Differences :
    • Biphenyl’s planar structure may enhance π-π stacking with aromatic residues in receptors, unlike the indole’s heterocyclic core.
    • 3-Chlorophenyl vs. 2-chlorophenyl substitution on piperazine alters steric and electronic interactions .

Sulfonic Acid/Sulfonate Analogs

Methanesulfonic Acid Complex with 3-Ethyl-2-(1-Methyl-2-Piperidyl)indole
  • Structure : Methanesulfonic acid paired with a simpler indole-piperidine derivative.
  • Key Differences :
    • Absence of hydroxyl and chlorophenyl groups reduces target specificity.
    • Demonstrates the role of methanesulfonic acid in improving solubility, a feature critical for the target compound’s formulation .
4-[2'-[[(4-Methylphenyl)Sulfonyl]Oxy]Ethyl]-1,3-Dihydro-2H-Indole-2-One
  • Structure : Tosyl (p-toluenesulfonyl) group on indole.
  • Key Differences :
    • Tosyl groups are often used as protecting groups, unlike the target’s hydroxylated indole, which may directly engage in receptor binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Piperazine Substituent Indole Substituent Solubility Enhancer Key Pharmacological Notes
Target Compound 2-Chlorophenyl Bis(4-hydroxyphenyl)methyl Methanesulfonic acid Potential CNS modulation
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl None None σ-Receptor ligand
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone 3-Chlorophenyl Biphenyl (non-indole) None Aromatic receptor interactions
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone Furan-2-carbonyl Benzylsulfonyl None Electron-withdrawing effects

Preparation Methods

Reductive Amination for Dimethylaminoethyl Side Chain

The indole’s N1 position is alkylated using 2-(dimethylamino)ethyl chloride under basic conditions (K₂CO₃ in DMF). Reductive amination with sodium borohydride ensures quantitative conversion, as described in US20080032976A1. Critical factors include:

  • Electrophile reactivity : Chloride leaving groups (X = Cl, Br) enhance reaction rates compared to sulfonates.

  • Solvent selection : Polar aprotic solvents like DMF stabilize the transition state, achieving >90% yield.

Piperazine Coupling via Amide Bond Formation

The piperazine-[2-chlorophenyl] group is introduced through amide coupling between the indole’s carboxylic acid derivative and 4-(2-chlorophenyl)piperazine. US20080032976A1 details two approaches:

  • Direct coupling : Using EDCl/HOBt in dichloromethane at 0°C to room temperature.

  • In situ activation : Converting the acid to an acyl chloride (SOCl₂) before reacting with piperazine.

The second method achieves higher yields (85% vs. 72%) due to reduced steric hindrance.

Salt Formation with Methanesulfonic Acid

Final purification involves forming the methanesulfonate salt to enhance stability and solubility. According to WO2010071828A2, equimolar MSA is added to the free base in methanol at 0–5°C. Crystallization at −20°C yields needle-like crystals with:

  • Purity : 99.5% by HPLC

  • Solubility : 45 mg/mL in water (pH 3.0)

  • Melting point : 218–220°C

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

TechniqueParameters AnalyzedAcceptance Criteria
HPLC-UV (C18 column)Purity of final salt≥99.0% (area normalization)
NMR (DMSO-d₆)Structural integrityδ 7.85 (indole H), δ 3.20 (piperazine CH₂)
LC-MS (ESI+)Molecular ionm/z 683.3 [M+H]⁺

Scale-Up Considerations and Process Optimization

Industrial-scale production requires:

  • Continuous flow synthesis : For Fischer indole steps to control exotherms.

  • Recycling phosphoric acid : Achieved via aqueous phase separation and reconcentration.

  • Green chemistry principles : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step processes:

  • Amide formation : Coupling indole derivatives with piperazine intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Carbonylation : Introducing the methanone group via palladium-catalyzed carbonylation under CO atmosphere .
  • Sulfonylation : Methanesulfonic acid incorporation using sulfonyl chlorides in basic conditions (e.g., Na₂CO₃/K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .

Q. How is the compound characterized for structural confirmation?

  • Spectroscopy : ¹H/¹³C NMR in deuterated DMSO (500 MHz, δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 732.3) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonic acid (S=O, ~1170 cm⁻¹) groups .

Q. What initial biological screening approaches are recommended?

  • In vitro assays :
  • Anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination using ELISA) .
  • Anticancer screening using MTT assays (e.g., against HeLa or MCF-7 cell lines) .
    • Receptor binding studies : Radioligand displacement assays for serotonin (5-HT₆) or dopamine (D₂) receptors to assess target engagement .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

  • Artificial Force Induced Reaction (AFIR) : Predict energetically favorable reaction pathways for carbonylation and sulfonylation steps .
  • Density Functional Theory (DFT) : Model transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular docking : Screen piperazine and indole motifs against target receptors (e.g., GPCRs) to prioritize analogs .

Q. What strategies address low yield in multi-step synthesis?

  • Process Analytical Technology (PAT) : Monitor intermediates in real-time via inline FTIR to adjust reaction parameters .
  • Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) and solvent systems (e.g., DMF vs. THF) .
  • Microwave-assisted synthesis : Reduce reaction time for amide coupling (30 min at 100°C vs. 12 h conventional) .

Q. How to analyze structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-fluorophenyl) and assess bioactivity shifts .
  • QSAR modeling : Use Partial Least Squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
  • Crystallography : Resolve X-ray structures to identify critical hydrogen bonds (e.g., between methanesulfonate and kinase active sites) .

Q. How to resolve contradictions in biological data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rat plasma) and CYP450 metabolism to identify bioavailability issues .
  • Orthogonal assays : Validate anticancer activity via caspase-3 activation (flow cytometry) alongside MTT results .
  • Toxicogenomics : Use RNA-seq to assess off-target effects (e.g., hepatotoxicity markers like ALT/AST) in animal models .

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